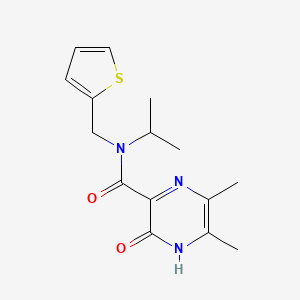
5,6-dimethyl-2-oxo-N-propan-2-yl-N-(thiophen-2-ylmethyl)-1H-pyrazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-dimethyl-2-oxo-N-propan-2-yl-N-(thiophen-2-ylmethyl)-1H-pyrazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-2-oxo-N-propan-2-yl-N-(thiophen-2-ylmethyl)-1H-pyrazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thiophen-2-ylmethyl group: This step might involve a nucleophilic substitution reaction where a thiophen-2-ylmethyl halide reacts with a pyrazine derivative.
Addition of the propan-2-yl group: This can be done through alkylation reactions using suitable alkylating agents.
Oxidation and carboxamide formation: The final steps might involve oxidation reactions to introduce the oxo group and amidation reactions to form the carboxamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-2-oxo-N-propan-2-yl-N-(thiophen-2-ylmethyl)-1H-pyrazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrazine ring or other parts of the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, alkylating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-2-oxo-N-propan-2-yl-N-(thiophen-2-ylmethyl)-1H-pyrazine-3-carboxamide involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces to modulate cellular responses.
DNA/RNA: Intercalation into DNA or RNA to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide: Lacks the thiophen-2-ylmethyl and propan-2-yl groups.
2-oxo-N-propan-2-yl-N-(thiophen-2-ylmethyl)-1H-pyrazine-3-carboxamide: Lacks the 5,6-dimethyl groups.
Uniqueness
5,6-dimethyl-2-oxo-N-propan-2-yl-N-(thiophen-2-ylmethyl)-1H-pyrazine-3-carboxamide is unique due to the presence of both the thiophen-2-ylmethyl and propan-2-yl groups, which can significantly influence its chemical properties and biological activities compared to similar compounds.
Properties
IUPAC Name |
5,6-dimethyl-2-oxo-N-propan-2-yl-N-(thiophen-2-ylmethyl)-1H-pyrazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-9(2)18(8-12-6-5-7-21-12)15(20)13-14(19)17-11(4)10(3)16-13/h5-7,9H,8H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWILGYBUNSTCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=O)N1)C(=O)N(CC2=CC=CS2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-cyclohexyl-2-[(4-methylmorpholine-3-carbonyl)amino]ethyl]-4-methylmorpholine-3-carboxamide](/img/structure/B6762053.png)
![N-[2-[(3-chlorophenyl)sulfonylamino]ethyl]-4-methylmorpholine-3-carboxamide](/img/structure/B6762060.png)
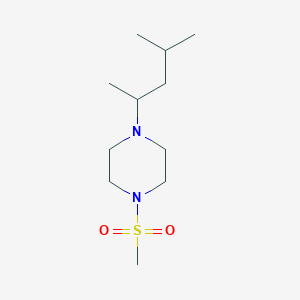
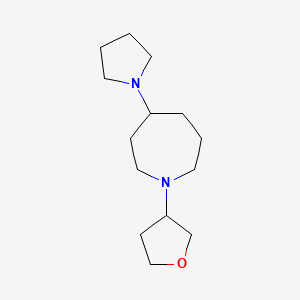
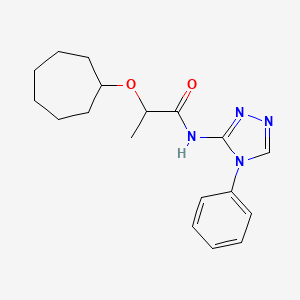
![1-Methyl-4-[1-(oxolan-3-yl)pyrrolidin-3-yl]pyrazole](/img/structure/B6762080.png)
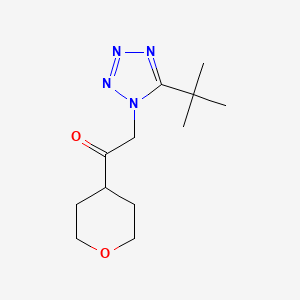
![2-cyclopropyl-N-[1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethyl]ethanesulfonamide](/img/structure/B6762106.png)
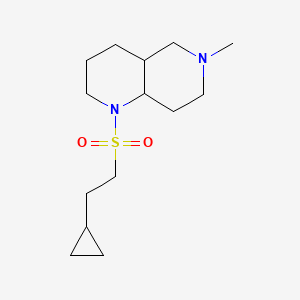

![N-[(2-methyl-6-propan-2-ylimidazo[2,1-b][1,3,4]thiadiazol-5-yl)methyl]-2,6-dioxaspiro[4.5]decan-9-amine](/img/structure/B6762135.png)
![[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-(2-methyloxolan-3-yl)methanone](/img/structure/B6762145.png)
![N-cyclopentyl-N-[(2,5-difluorophenyl)methyl]-5,6-dimethyl-2-oxo-1H-pyrazine-3-carboxamide](/img/structure/B6762155.png)
![N-cyclopropyl-5,6-dimethyl-N-[3-(2-methylphenyl)cyclobutyl]-2-oxo-1H-pyrazine-3-carboxamide](/img/structure/B6762158.png)
